![molecular formula C9H12N2O B13324561 3-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13324561.png)
3-[(Azetidin-3-yloxy)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Azetidin-3-yloxy)methyl]pyridine is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound features a pyridine ring substituted with an azetidine moiety through an oxygen bridge. It is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]pyridine typically involves the reaction of azetidine with pyridine derivatives under specific conditions. One common method includes the use of azetidine and pyridine-3-carbaldehyde in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. The azetidine moiety may contribute to its biological activity by interacting with enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yloxy)pyridine: Similar structure but lacks the methyl group.
4-[(Azetidin-3-yloxy)methyl]pyridine: Similar structure but with the azetidine moiety at a different position on the pyridine ring.
Uniqueness
3-[(Azetidin-3-yloxy)methyl]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)pyridine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(4-10-3-1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2 |
InChI Key |
UYLIQLLUPFKXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
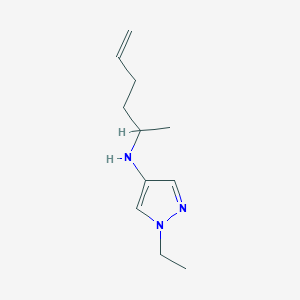
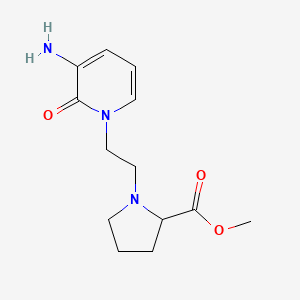
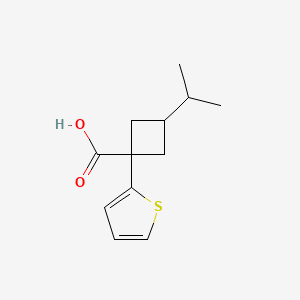

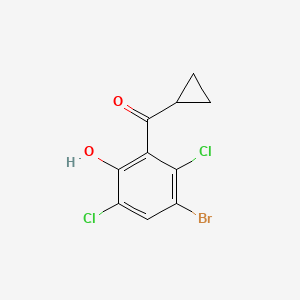

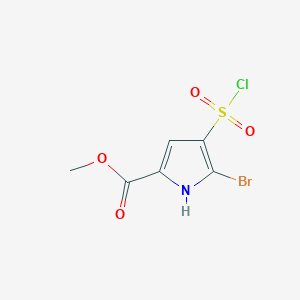
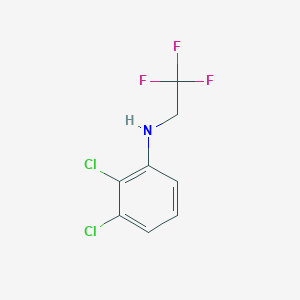
![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)

![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)

![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
